An In-depth Technical Guide to the Molecular Structure of 3-Formylphenyl 4-chlorobenzoate
An In-depth Technical Guide to the Molecular Structure of 3-Formylphenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic approach for 3-Formylphenyl 4-chlorobenzoate. Due to the limited availability of experimental data for this specific isomer, this paper also includes comparative data for the more extensively characterized isomer, 4-Formylphenyl 4-chlorobenzoate, to serve as a valuable reference for researchers in the field.
Molecular Identity and Physicochemical Properties
3-Formylphenyl 4-chlorobenzoate is an organic compound featuring a benzoate ester linkage between a 3-formylphenyl group and a 4-chlorobenzoyl group. While specific experimental data for the 3-formyl isomer is scarce in publicly accessible literature, its fundamental molecular properties can be defined. For comparative purposes, the well-documented properties of the isomeric 4-Formylphenyl 4-chlorobenzoate are also presented.
Table 1: Physicochemical Properties of 3-Formylphenyl 4-chlorobenzoate
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₃ | Calculated |
| Molecular Weight | 260.67 g/mol | Calculated |
| IUPAC Name | (3-formylphenyl) 4-chlorobenzoate | IUPAC Nomenclature |
| CAS Number | Not found | N/A |
Table 2: Physicochemical Properties of 4-Formylphenyl 4-chlorobenzoate (Isomer)
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₃ | PubChem |
| Molecular Weight | 260.67 g/mol | PubChem[1] |
| IUPAC Name | (4-formylphenyl) 4-chlorobenzoate | PubChem[1] |
| CAS Number | 108577-34-0 | Sigma-Aldrich |
| Appearance | White solid | N/A |
| Melting Point | 114.5 °C | ResearchGate |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of Aryl Esters via Acyl Chloride
This protocol describes a general procedure for the synthesis of aryl esters, which can be adapted for the preparation of 3-Formylphenyl 4-chlorobenzoate.
Materials:
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3-hydroxybenzaldehyde (1 equivalent)
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4-chlorobenzoyl chloride (1.1 equivalents)
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Anhydrous Pyridine or Triethylamine (1.5 equivalents)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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5% Hydrochloric acid solution
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 3-hydroxybenzaldehyde and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.
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Addition of Base: Anhydrous pyridine is added dropwise to the stirred solution.
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Addition of Acyl Chloride: A solution of 4-chlorobenzoyl chloride in anhydrous DCM is added dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel and the organic layer is washed successively with 5% HCl, saturated NaHCO₃ solution, and brine.
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Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude ester is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
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Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Caption: General workflow for the synthesis of 3-Formylphenyl 4-chlorobenzoate.
Spectroscopic Data
As of the date of this publication, specific spectroscopic data for 3-Formylphenyl 4-chlorobenzoate is not available in the public domain. For the benefit of researchers, the following table summarizes the known spectroscopic data for the isomer, 4-Formylphenyl 4-chlorobenzoate. This information can serve as a useful reference for the characterization of related compounds.
Table 3: Spectroscopic Data for 4-Formylphenyl 4-chlorobenzoate (Isomer)
| Technique | Data |
| FTIR (KBr, cm⁻¹) | 1741.78 (C=O, ester), 1701 (C=O, aldehyde) |
| ¹H NMR (400 MHz) | δ (ppm): Aromatic protons (multiplet, 7.57-7.81), Aldehyde proton |
| ¹³C NMR | Chemical shifts corresponding to aromatic carbons, ester carbonyl, and aldehyde carbonyl have been reported. |
Note: The detailed peak assignments and coupling constants for the NMR spectra of the 4-formyl isomer are available in specialized chemical databases.
Signaling Pathways and Biological Activity
There is currently no information available in scientific literature regarding the biological activity or any associated signaling pathways for 3-Formylphenyl 4-chlorobenzoate or its isomers. This represents a significant knowledge gap and an opportunity for future research in drug discovery and development.
Conclusion
3-Formylphenyl 4-chlorobenzoate is a distinct chemical entity for which detailed experimental characterization is lacking in public scientific databases. This guide provides its fundamental molecular properties and a well-established, general protocol for its synthesis. The included data for the isomer 4-Formylphenyl 4-chlorobenzoate offers a valuable comparative tool for researchers. Further investigation is required to fully characterize the physicochemical properties, spectroscopic profile, and potential biological activities of 3-Formylphenyl 4-chlorobenzoate.
